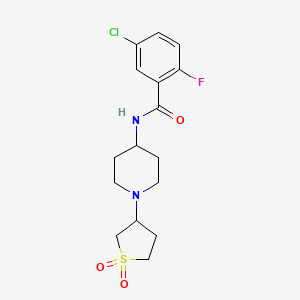

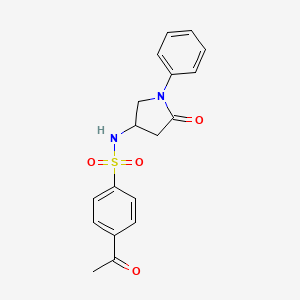

4-acetyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

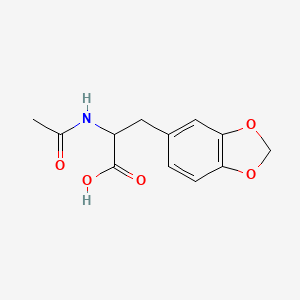

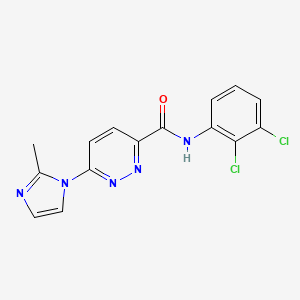

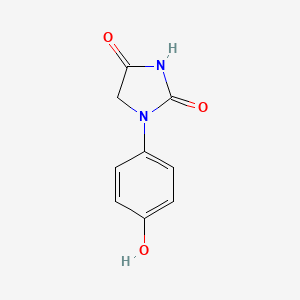

The compound “4-acetyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of various diseases .

Molecular Structure Analysis

The molecule likely has a complex three-dimensional structure due to the presence of the pyrrolidine ring, which contributes to the stereochemistry of the molecule .Wissenschaftliche Forschungsanwendungen

1. Antitumor and Antimicrobial Activities

The synthesis and characterization of benzenesulfonamide derivatives have been a focal point in pharmaceutical research due to their potential antitumor and antimicrobial properties. Some derivatives have shown excellent in vitro antitumor activity against specific cell lines like HepG2 and MCF-7. These compounds have also been explored for their potential interaction against viral proteins like KSHV thymidylate synthase complex. The comprehensive theoretical and experimental studies of these compounds, including molecular docking and Density Functional Theory (DFT) calculations, support their potential as therapeutic agents (Fahim & Shalaby, 2019). Additionally, the synthesis of novel benzenesulfonamide derivatives with carbonic anhydrase inhibitory effects has shown promise. Compounds with specific substituents have displayed potent inhibition of human carbonic anhydrase I and II isoenzymes, indicating potential for therapeutic applications in conditions where these enzymes play a role (Gul et al., 2016).

2. Potential in Photodynamic Therapy

The synthesis of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing Schiff base has been noted. These compounds, especially when substituted with specific groups, exhibit high singlet oxygen quantum yields, making them excellent candidates for photodynamic therapy applications. Their potential as Type II photosensitizers for cancer treatment is highlighted by their photophysical properties and their ability to generate singlet oxygen efficiently (Pişkin et al., 2020).

3. Neuroprotective and Cognitive Enhancing Properties

Certain benzenesulfonamide derivatives have shown potential in neuroprotection and cognitive enhancement. These compounds exhibit high affinity for human receptors and have been evaluated for their ability to enhance cholinergic function, which is crucial in conditions like Alzheimer's disease and schizophrenia. The promising results from these studies suggest the therapeutic utility of these compounds in neurodegenerative disorders (Hirst et al., 2006).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-acetyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4S/c1-13(21)14-7-9-17(10-8-14)25(23,24)19-15-11-18(22)20(12-15)16-5-3-2-4-6-16/h2-10,15,19H,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPXQOOAGMKREER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2CC(=O)N(C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![cis-Hexahydro-1H-pyrrolo[3,4-B]pyrazine-2,3-dione hcl](/img/structure/B2831698.png)

![Tert-butyl 3-[[(5-chloropyrazine-2-carbonyl)-methylamino]methyl]pyrrolidine-1-carboxylate](/img/structure/B2831699.png)

![Ethyl 4-[({[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetyl)amino]benzoate](/img/structure/B2831701.png)

![4-[(Methylsulfonyl)amino]butanoic acid](/img/structure/B2831705.png)

![5-(2-Hydroxyethyl)-6-methyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol](/img/structure/B2831707.png)

![2-[(2,4-Dichlorophenyl)methyl]-6-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![3-[1-(Phenylmethoxycarbonylamino)ethyl]-1,2-oxazole-4-carboxylic acid](/img/structure/B2831716.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)acrylamide](/img/structure/B2831718.png)